molecular formula C17H13BrFNO4S B2679676 methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-04-0

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2679676
CAS No.: 1291842-04-0
M. Wt: 426.26
InChI Key: GYXBBLWHKBAAKH-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a sulfone-containing benzothiazine derivative characterized by a 4H-1,4-benzothiazine core modified with:

  • A 4-bromo-3-methylphenyl substituent at position 2.
  • A fluoro group at position 4.
  • A methyl ester at position 2.
  • Two sulfone oxygen atoms (1,1-dioxide).

Its synthesis likely involves cyclization and oxidation steps common to benzothiazine derivatives .

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXBBLWHKBAAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative studies with other similar compounds.

Chemical Structure and Properties

The compound features a benzothiazine core with a carboxylate group and halogen substituents (bromine and fluorine), which are believed to enhance its biological activity. The molecular formula is C15H14BrFNO3SC_{15}H_{14}BrFNO_3S and its structure includes:

  • Benzothiazine moiety : Contributes to the biological activity.
  • Bromo and fluoro groups : May influence the binding affinity to biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Aldose Reductase (ALR2) :
    • The compound has shown promising inhibition activity against ALR2, an enzyme implicated in diabetic complications. In vitro studies reported IC50 values ranging from 0.11 μM to 10.42 μM for related benzothiazine derivatives .
    • Structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine structure can significantly enhance ALR2 inhibition .
  • Antioxidant Activity :
    • Preliminary evaluations indicate potential antioxidant properties, which could contribute to the compound’s therapeutic effects in oxidative stress-related conditions.
  • Acetylcholinesterase Inhibition :
    • Comparisons with other benzothiazine derivatives revealed that this compound may also inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases like Alzheimer's .

Comparative Studies

The unique structural features of this compound set it apart from other benzothiazine derivatives. A comparative analysis is summarized below:

Compound NameMolecular FormulaUnique Features
Methyl 7-chloro-4-hydroxybenzothiazineC15H14ClNO3SC_{15}H_{14}ClNO_3SContains a chlorine atom instead of bromine
Methyl 3,5-dimethylbenzothiazineC15H16N2O3SC_{15}H_{16}N_2O_3SLacks halogen substituents but has additional methyl groups
Methyl 6-fluorobenzothiazoleC9H7FNO2SC_{9}H_{7}FNO_2SSimpler structure with only one aromatic ring

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on ALR2 Inhibition :
    • A study reported that derivatives similar to methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine showed significant inhibition of ALR2, highlighting the potential for developing new diabetes treatments .
  • Antioxidant Activity Evaluation :
    • Research indicated that this compound demonstrated notable antioxidant activity in DPPH and FRAP assays, suggesting its utility in managing oxidative stress-related disorders .

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity
Research has highlighted the potential of benzothiazine derivatives as aldose reductase inhibitors (ARIs), which are crucial in managing diabetic complications. In a study, various derivatives exhibited IC50 values ranging from 0.11 μM to 10.42 μM against aldose reductase, indicating strong inhibitory activity that could be leveraged for developing new antidiabetic medications .

2. Antimicrobial Properties
Benzothiazine compounds have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The synthesis of novel derivatives has led to compounds with enhanced antimicrobial efficacy, suggesting their potential use in treating bacterial infections .

3. Antioxidant and Neuroprotective Effects
Some benzothiazine derivatives exhibit antioxidant properties and have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The evaluation of these compounds has shown significant inhibition rates, indicating their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazine derivatives. Studies suggest that modifications at specific positions on the benzothiazine ring can significantly influence biological activity. For instance:

  • Substituent Variations : The introduction of halogen atoms (like bromine or fluorine) at specific positions enhances binding affinity to target enzymes.
  • Functional Group Modifications : Alterations in carboxylate groups can affect the compound's solubility and bioavailability, impacting its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazine derivatives:

Study Focus Findings
Antidiabetic ActivityIC50 values for various derivatives ranged from 0.11 μM to 10.42 μM against aldose reductase.
Antimicrobial PropertiesCompounds showed significant antibacterial activity against multiple pathogens.
Neuroprotective EffectsSome derivatives demonstrated potent AChE inhibition and antioxidant activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound shares structural similarities with other 4H-1,4-benzothiazine derivatives, differing primarily in substituent patterns. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Bromo-3-methylphenyl), 6-fluoro C₁₇H₁₄BrFNO₄S ~434.27 Bromo and methyl on phenyl; fluoro enhances lipophilicity
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 6-bromo, 4-(3-methoxyphenyl) C₁₇H₁₄BrNO₅S 424.27 Methoxy (electron-donating) vs. bromo-methyl (electron-withdrawing)
Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-(4-ethylphenyl), 6-fluoro C₁₈H₁₆FNO₄S ~377.39 Ethyl group increases hydrophobicity; lacks bromo substituent

Key Observations:

  • Lipophilicity: The 6-fluoro substituent (present in the target and ) enhances lipophilicity relative to the 6-bromo substituent in , influencing membrane permeability in biological systems.
  • Steric Considerations: The ethyl group in may improve metabolic stability compared to bromo-containing analogs but reduces halogen-mediated binding interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can reaction parameters be optimized?

  • Methodological Answer : A stepwise approach using triazine intermediates is effective. For example, describes a similar synthesis using 2,4,6-trichlorotriazine and phenolic derivatives under controlled stoichiometry (1.00 equiv.) and temperature. Optimization involves adjusting equivalents of reagents, reaction time (e.g., 24–48 hours), and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Look for characteristic signals, such as fluorine (¹⁹F NMR, δ ~ -110 to -120 ppm) and bromine (split peaks in ¹H/¹³C NMR due to isotopic abundance).
  • Mass Spectrometry (MS) : Observe bromine’s isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) and molecular ion matching the exact mass (e.g., calculated via ’s MW data for analogs).
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and operate in a fume hood or glovebox for air-sensitive steps.
  • Avoid skin contact; wash immediately with water if exposed (per ’s first-aid guidelines).
  • Store in inert, airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic purity assessments caused by co-eluting impurities?

  • Methodological Answer :

  • Adjust HPLC parameters: Use a C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) and a flow rate of 1.0 mL/min.
  • Reference ’s retention times (e.g., 350 nm detection for benzothiazine derivatives) and response factors (e.g., 0.5–1.9) to identify impurities.
  • Employ orthogonal methods like LC-MS or 2D chromatography for co-elution challenges .

Q. What experimental strategies are suitable for probing the compound’s stability under stress conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
  • Analysis : Monitor degradation via HPLC (using ’s retention time criteria) and quantify degradation products against pharmacopeial limits (e.g., ≤0.1% w/w for critical impurities) .

Q. How can the reactivity of the 1,4-benzothiazine dioxide core be mechanistically investigated in catalytic reactions?

  • Methodological Answer :

  • Catalytic Screening : Test palladium (e.g., Pd(OAc)₂), copper (e.g., CuI), or organocatalysts in cross-coupling or cyclization reactions.
  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate intermediates for NMR or MS analysis.
  • DFT Calculations : Model reaction pathways to predict regioselectivity, referencing ’s triazine-based syntheses .

Q. What criteria and methods ensure impurity profiling meets pharmacopeial standards?

  • Methodological Answer :

  • Reference Standards : Use certified impurities (e.g., ’s Imp. E and H) to calibrate HPLC/MS.
  • Validation : Establish linearity (R² ≥0.99), precision (%RSD <2%), and detection limits (e.g., 0.05% w/w) per ICH guidelines.
  • Acceptance Criteria : Limit unspecified impurities to ≤0.10% and total impurities to ≤0.50% .

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